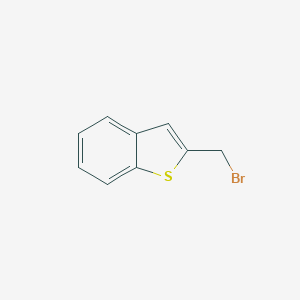

2-(Bromomethyl)-1-benzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPATVJUCMLGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545713 | |

| Record name | 2-(Bromomethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10133-20-7 | |

| Record name | 2-(Bromomethyl)benzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-benzothiophene is a sulfur-containing heterocyclic compound that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. The benzothiophene scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from data on its isomers and closely related analogs.

| Property | Value | Source/Reference |

| Molecular Formula | C₉H₇BrS | Inferred from isomeric 3-(Bromomethyl)-1-benzothiophene |

| Molecular Weight | 227.12 g/mol | Inferred from isomeric 3-(Bromomethyl)-1-benzothiophene |

| Appearance | Likely a solid at room temperature | Based on related compounds like 2-Bromobenzothiophene which is a solid with a melting point of 37-43 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., benzene, xylene, chloroform) and have low solubility in water.[6] | Based on the general solubility of benzothiophene[6] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A singlet for the bromomethyl protons (-CH₂Br) is expected in the range of 4.5-5.0 ppm. The aromatic protons on the benzothiophene ring system would appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns dependent on their substitution. |

| ¹³C NMR | The carbon of the bromomethyl group is anticipated to resonate in the range of 30-40 ppm. The aromatic carbons of the benzothiophene core would appear in the region of 120-145 ppm. |

| IR Spectroscopy | Characteristic absorption bands would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching within the aromatic system (1400-1600 cm⁻¹), and C-S stretching vibrations (around 687-710 cm⁻¹).[7] A C-Br stretching band would be expected in the lower frequency region (typically 500-600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and the bromomethyl group. |

Synthesis and Reactivity

The synthesis of this compound can be approached through various strategies developed for the functionalization of the benzothiophene core.

General Synthetic Approaches

Several methods for the synthesis of substituted benzothiophenes have been reported, which could be adapted for the preparation of this compound. These include:

-

Visible-light-promoted cyclization of disulfides and alkynes: This method offers a green and efficient route to construct the benzothiophene skeleton.[8]

-

Domino reactions: One-pot, multi-component reactions provide a powerful tool for the rapid assembly of complex benzothiophene derivatives.[9]

-

Functionalization of pre-formed benzothiophene: This can involve electrophilic substitution or metal-catalyzed cross-coupling reactions.[10]

A plausible synthetic route to this compound could involve the radical bromination of 2-methyl-1-benzothiophene using a reagent like N-bromosuccinimide (NBS) under photochemical or thermal initiation.

Reactivity

The reactivity of this compound is dictated by two main features: the reactive bromomethyl group and the aromatic benzothiophene nucleus.

-

Reactivity of the Bromomethyl Group: The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution, making this compound an excellent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

-

Reactivity of the Benzothiophene Core: The benzothiophene ring system can undergo electrophilic aromatic substitution. Theoretical and experimental studies on the parent benzothiophene indicate that electrophilic attack occurs preferentially at the C2 and C4 positions.[11] The presence of the bromomethyl group at the C2 position may influence the regioselectivity of further substitutions.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general procedure for the C3-alkylation of benzothiophene S-oxides via an interrupted Pummerer reaction is provided as an example of benzothiophene functionalization.[12]

General Procedure for C3 C–H Alkylation of Benzothiophene S-oxides [12]

-

To a nitrogen-flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add the benzothiophene S-oxide (0.2 mmol), the desired silane (0.3 mmol), and acetonitrile (1 ml).

-

Stir the mixture at 0 °C and add trifluoroacetic anhydride (TFAA) (0.3 mmol).

-

Remove the cooling bath and stir the mixture at ambient temperature overnight (approximately 16 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (3 ml).

-

Extract the aqueous phase with ethyl acetate (3 x 5 ml).

-

Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography.

Applications in Drug Development and Materials Science

The benzothiophene moiety is a cornerstone in the development of new pharmaceuticals.[1][2] Its presence in drugs like the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton underscores its therapeutic importance.[9] this compound, with its reactive handle, serves as a versatile intermediate for the synthesis of a diverse library of benzothiophene derivatives for biological screening.

The potential applications of this compound and its derivatives span a wide range of therapeutic areas, including:

-

Anticancer agents[4]

-

Anti-inflammatory drugs[9]

-

Antimicrobial compounds[3]

-

Antitubercular agents[4]

-

Antidiabetic therapies[1]

In the realm of materials science, the benzothiophene core is a key component in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The ability to functionalize the benzothiophene scaffold via the bromomethyl group allows for the fine-tuning of the electronic and physical properties of these materials.

Visualizations

Logical Relationship: Utility of this compound

Caption: Utility of this compound.

Experimental Workflow: General Synthesis of Functionalized Benzothiophenes

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties, and Biological Applications of Benzothiophene [ouci.dntb.gov.ua]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. rsc.org [rsc.org]

- 9. malayajournal.org [malayajournal.org]

- 10. Benzothiophene synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Bromomethyl)-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-benzothiophene, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its chemical identity, synthesis, and its role as a versatile scaffold in the development of therapeutic agents. Particular emphasis is placed on the quantitative biological data of its derivatives, detailed experimental protocols, and the visualization of relevant biological pathways and synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as 2-(bromomethyl)benzo[b]thiophene, is a sulfur-containing heterocyclic compound. Its structure features a benzene ring fused to a thiophene ring, with a bromomethyl substituent at the 2-position of the thiophene ring. This reactive bromomethyl group makes it a valuable building block for the synthesis of a wide array of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10133-20-7 | [1][2] |

| Molecular Formula | C₉H₇BrS | [1] |

| Molecular Weight | 227.12 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 30-33 °C | [3] |

| Boiling Point | 221-222 °C | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents like acetone, ether, and benzene. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the radical bromination of 2-methyl-1-benzothiophene. This reaction is a common and efficient method for introducing a bromine atom onto a benzylic-like position.

General Reaction Scheme

The overall reaction involves the treatment of 2-methyl-1-benzothiophene with a brominating agent, most commonly N-bromosuccinimide (NBS), in the presence of a radical initiator and a suitable solvent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Free-Radical Bromination

This protocol is adapted from standard procedures for benzylic bromination.

Materials:

-

2-Methyl-1-benzothiophene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-benzothiophene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution. Alternatively, the reaction can be initiated by shining a UV lamp on the flask.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Role in Drug Development and Biological Activity

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs.[4] this compound serves as a crucial intermediate for the synthesis of these derivatives due to the reactivity of its bromomethyl group, which allows for the facile introduction of various functional groups.

Derivatives of benzothiophene have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[5][6]

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of benzothiophene derivatives against a range of bacterial and fungal pathogens. The tables below summarize the Minimum Inhibitory Concentration (MIC) values for selected benzothiophene derivatives.

Table 2: Antibacterial Activity of Selected Benzothiophene Derivatives (MIC in µg/mL)

| Compound | E. coli | P. aeruginosa | S. aureus | B. subtilis | Reference |

| Derivative 1 | 20 | >100 | 10 | 20 | [7] |

| Derivative 2 | >100 | >100 | 20 | 20 | [7] |

| Derivative 3 | 0.64 - 19.92 | 0.72 - 45.30 | 1.11 - 99.92 | - | [8] |

| Fluorinated Hybrid 3a | - | - | 2 | - | [9] |

| Fluorinated Hybrid 3d | - | - | 1 | - | [9] |

| 3-Halobenzo[b]thiophene 25 | - | - | 16 | 16 | [10] |

| 3-Halobenzo[b]thiophene 26 | - | - | 16 | 16 | [10] |

Table 3: Antifungal Activity of Selected Benzothiophene Derivatives (MIC in µg/mL)

| Compound | C. albicans | A. niger | A. clavatus | Reference |

| Derivative 4f | 125 | 250 | 250 | [1] |

| Derivative 4g | 125 | 250 | 250 | [1] |

| Derivative 4h | 125 | 250 | 250 | [1] |

| 3-Halobenzo[b]thiophene 19 | 128 | - | - | [10] |

| 3-Halobenzo[b]thiophene 25 | 16 | - | - | [10] |

| 3-Halobenzo[b]thiophene 26 | 16 | - | - | [10] |

Anticancer Activity

Benzothiophene derivatives have also been extensively investigated for their potential as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC₅₀) values of some of these compounds against various cancer cell lines.

Table 4: Cytotoxic Activity of Selected Benzothiophene Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | U87MG (Glioblastoma) | Reference |

| Derivative 2 | 15.6 - 23.9 | 15.6 - 23.9 | - | - | - | [11] |

| Derivative 5 | 15.6 - 23.9 | 15.6 - 23.9 | - | - | - | [11] |

| Derivative 14 | 15.6 - 23.9 | 15.6 - 23.9 | - | - | - | [11] |

| Derivative 15 | 15.6 - 23.9 | 15.6 - 23.9 | - | - | - | [11] |

| Thiophene carboxamide 2b | - | - | 5.46 | - | - | [12] |

| Thiophene carboxamide 2d | - | - | 8.85 | - | - | [12] |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide b19 | - | - | - | 4.8 | - | [4] |

| 5-hydroxybenzothiophene 16b | - | - | - | - | low IC50 | [13] |

Signaling Pathways and Experimental Workflows

To illustrate the role of benzothiophene-containing compounds in drug development, we present two diagrams: the mechanism of action of Zileuton, an anti-asthmatic drug, and the synthetic workflow for Raloxifene, a selective estrogen receptor modulator (SERM).

Zileuton's Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

Zileuton, which contains a benzothiophene moiety, is a 5-lipoxygenase inhibitor. It blocks the synthesis of leukotrienes, which are inflammatory mediators involved in asthma.[14][15][16][17][18] The following diagram illustrates this inhibitory action within the arachidonic acid cascade.

Caption: Zileuton inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Synthetic Workflow for Raloxifene

Raloxifene is a complex molecule whose synthesis involves multiple steps, often starting from simpler benzothiophene precursors. The following diagram outlines a generalized synthetic route to Raloxifene, highlighting the key transformations.[19][20][21]

Caption: A simplified workflow for the multi-step synthesis of Raloxifene.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile reactivity, coupled with the proven therapeutic potential of the benzothiophene scaffold, makes it a valuable starting material for the synthesis of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and a summary of the biological activities of its derivatives, supported by quantitative data. The included diagrams of a key signaling pathway and a synthetic workflow further illustrate the relevance of benzothiophenes in medicinal chemistry. It is anticipated that the information compiled herein will aid researchers in their efforts to design and synthesize new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. melp.nl [melp.nl]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Bromobenzo(b)thiophene | C8H5BrS | CID 94786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Zileuton Mnemonic for USMLE [pixorize.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. heteroletters.org [heteroletters.org]

- 20. CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents [patents.google.com]

- 21. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

A Technical Guide to the Molecular Structure and Properties of 2-(Bromomethyl)-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry and materials science, valued for its diverse biological activities and electronic properties.[1] Functionalized derivatives serve as crucial building blocks for synthesizing more complex, high-value molecules. This guide provides a detailed technical overview of 2-(Bromomethyl)-1-benzothiophene, a key reactive intermediate. It covers the molecule's structural and physicochemical properties, a detailed protocol for its synthesis and characterization, and its primary reactivity pathways, offering a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The structure consists of a benzene ring fused to a thiophene ring, with a bromomethyl substituent at the C2 position of the thiophene ring. This substituent is the primary site of reactivity, making the molecule a potent alkylating agent and a valuable synthetic intermediate.

The key structural and physicochemical data are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 10133-20-7 | |

| Molecular Formula | C₉H₇BrS | |

| Molecular Weight | 227.12 g/mol | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)CBr | |

| InChI Key | WYKHJZSILIVQKU-UHFFFAOYSA-N (Isomer) |

Synthesis and Characterization

The most direct and common method for synthesizing this compound is through the radical bromination of its precursor, 2-methyl-1-benzothiophene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Synthetic Workflow Diagram

The logical flow for the synthesis and purification of the target compound is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via radical bromination of 2-methyl-1-benzothiophene.

Materials:

-

2-Methyl-1-benzothiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-1-benzothiophene and anhydrous CCl₄ under a nitrogen atmosphere.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approx. 77°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature. The by-product, succinimide, will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization Data

The structural identity and purity of the synthesized compound can be confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~7.2-7.9 (m, 4H, Ar-H) : Complex multiplet for the four protons on the benzene ring. δ (ppm) ~7.2 (s, 1H, Thiophene-H) : Singlet for the proton at the C3 position. δ (ppm) ~4.8 (s, 2H, -CH₂Br) : Singlet for the two methylene protons adjacent to the bromine atom. |

| ¹³C NMR | Expected signals for 9 unique carbons. The methylene carbon (-CH₂Br) signal would appear around δ 30-35 ppm . Aromatic carbons would appear in the δ 120-145 ppm range. |

| Mass Spec (MS) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine: two peaks of nearly equal intensity at m/z 226 (⁷⁹Br) and m/z 228 (⁸¹Br) . |

| Infrared (IR) | ~3100-3000 cm⁻¹ : Aromatic C-H stretch. ~2950-2850 cm⁻¹ : Aliphatic C-H stretch. ~1600-1450 cm⁻¹ : Aromatic C=C skeletal vibrations. ~1250 cm⁻¹ : C-H in-plane bend. ~600-700 cm⁻¹ : C-Br stretch. |

Reactivity and Applications in Drug Development

The utility of this compound in synthesis stems from the high reactivity of the C-Br bond in the bromomethyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.

Primary Reactivity Pathway

The primary application of this molecule is as an alkylating agent to introduce the "benzothiophen-2-ylmethyl" moiety into a target structure. It reacts readily with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility is crucial in the construction of complex molecules, particularly in the synthesis of pharmaceutical agents and functional materials.[2][3] The development of new synthetic methodologies for creating functionalized heterocycles is of critical importance to medicinal chemists.[4]

Caption: General reactivity of this compound.

Role in Drug Discovery

Heterocyclic compounds are foundational in medicinal chemistry, with over 85% of biologically active entities containing such a ring system.[5][6] The benzothiophene core itself is present in several approved drugs, including raloxifene (an estrogen receptor modulator) and zileuton (an asthma medication).[1][7]

This compound serves as a key intermediate for synthesizing analogs of these drugs or for creating entirely new chemical entities. By reacting it with various nucleophilic scaffolds, researchers can rapidly generate libraries of compounds. These libraries can then be screened for biological activity against various targets, such as enzymes or receptors, accelerating the hit-to-lead phase of drug discovery. The ability to introduce the rigid, lipophilic benzothiophene group can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.

References

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

Synthesis of 2-(Bromomethyl)-1-benzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-(Bromomethyl)-1-benzothiophene, a key intermediate in the development of various biologically active compounds. The synthesis is presented as a two-step process, commencing with the formation of 2-methyl-1-benzothiophene, followed by the selective bromination of the methyl group. This document details the experimental protocols, summarizes quantitative data, and illustrates the synthetic and relevant biological pathways.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step synthetic sequence. The first step involves the synthesis of the precursor, 2-methyl-1-benzothiophene. A prevalent method for this is the reaction of thiophenol with chloroacetone to form an intermediate, which is subsequently cyclized. The second step is the selective free-radical bromination of the methyl group of 2-methyl-1-benzothiophene.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1-benzothiophene

This procedure involves the initial S-alkylation of thiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization.

Materials:

-

Thiophenol

-

Chloroacetone

-

Sodium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

S-Alkylation: To a solution of thiophenol in ethanol, an equimolar amount of sodium hydroxide is added. The mixture is stirred until the sodium hydroxide has dissolved. Chloroacetone is then added dropwise at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction (monitored by TLC). The solvent is then removed under reduced pressure.

-

Work-up and Isolation of Intermediate: The residue is taken up in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 1-(phenylthio)propan-2-one, which can be used in the next step without further purification.

-

Cyclization: The crude 1-(phenylthio)propan-2-one is added to polyphosphoric acid. The mixture is heated to 100-190°C for several hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto ice. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 2-methyl-1-benzothiophene.

Step 2: Synthesis of this compound

This step involves the free-radical bromination of the methyl group of 2-methyl-1-benzothiophene using N-bromosuccinimide (NBS).

Materials:

-

2-Methyl-1-benzothiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN) as a radical initiator

-

Carbon tetrachloride or other suitable non-polar solvent

-

Dichloromethane (for extraction)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A solution of 2-methyl-1-benzothiophene in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical reaction. The reaction is monitored by TLC for the disappearance of the starting material.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water to remove any remaining NBS and succinimide. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 2-methyl-1-benzothiophene and its subsequent bromination.

| Step 1: Synthesis of 2-Methyl-1-benzothiophene | |

| Parameter | Value |

| Starting Materials | Thiophenol, Chloroacetone |

| Cyclization Catalyst | Polyphosphoric Acid |

| Reaction Temperature (Cyclization) | 100-190°C |

| Reaction Time (Cyclization) | 2-4 hours |

| Yield | 60-80% |

| Step 2: Synthesis of this compound | |

| Parameter | Value |

| Starting Material | 2-Methyl-1-benzothiophene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Radical Initiator | Benzoyl Peroxide or AIBN |

| Solvent | Carbon Tetrachloride |

| Reaction Conditions | Reflux with light irradiation |

| Reaction Time | 1-3 hours |

| Yield | 70-90% |

Biological Significance and Drug Development Workflow

Benzothiophene derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These compounds have been investigated as inhibitors of various signaling pathways implicated in disease. For instance, some benzothiophene derivatives have been shown to target the RhoA/ROCK and STAT3 signaling pathways, which are crucial in cancer cell proliferation, migration, and survival.[4][5]

The development of new drugs based on the benzothiophene scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

This guide provides a foundational understanding of the synthesis and potential applications of this compound. The detailed protocols and workflow diagrams are intended to support researchers in their efforts to explore the therapeutic potential of this important class of molecules.

References

- 1. Synthesis, Properties, and Biological Applications of Benzothiophene [ouci.dntb.gov.ua]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution of 1-Benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophene, a bicyclic aromatic heterocycle, is a prominent scaffold in numerous pharmaceuticals and functional organic materials. Its reactivity towards electrophiles is a cornerstone of its synthetic utility. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-benzothiophene, focusing on the underlying principles of regioselectivity, detailed experimental protocols for key transformations, and a thorough analysis of substituent effects. Quantitative data on product distributions and reaction yields are systematically presented to aid in reaction planning and optimization. Furthermore, mechanistic pathways and experimental workflows are visualized using DOT language diagrams to provide a clear and concise understanding of the chemical processes.

Core Principles of Reactivity and Regioselectivity

1-Benzothiophene is an aromatic compound, possessing a 10π-electron system. The fusion of the benzene and thiophene rings results in a molecule that is generally less reactive towards electrophiles than thiophene but more reactive than benzene. The lone pair of electrons on the sulfur atom participates in the π-system, influencing the electron density distribution across the ring system.

Electrophilic attack on the 1-benzothiophene nucleus predominantly occurs on the thiophene ring, which is more activated than the benzene ring. The primary sites of substitution are the C2 and C3 positions. The regioselectivity is governed by the relative stability of the Wheland intermediates (also known as σ-complexes or arenium ions) formed upon electrophilic attack.

Attack at the C3 position is generally favored.[1] This preference can be rationalized by examining the resonance structures of the corresponding carbocation intermediate. Attack at C3 allows for the positive charge to be delocalized over the benzene ring and the sulfur atom without disrupting the aromaticity of the benzene ring in one of the key resonance contributors.

In contrast, attack at the C2 position leads to an intermediate where the positive charge is also delocalized, but the resonance structures that involve the sulfur atom are less stable as they place a positive charge on the more electronegative sulfur atom. However, the balance between C2 and C3 substitution can be influenced by the nature of the electrophile, the reaction conditions, and the presence of substituents on the benzothiophene ring.[2]

Key Electrophilic Substitution Reactions: Data and Protocols

This section details common electrophilic substitution reactions of 1-benzothiophene, presenting quantitative data in tabular format and providing detailed experimental methodologies.

Nitration

Nitration of 1-benzothiophene typically yields a mixture of 3-nitro-1-benzothiophene as the major product, along with other isomers. The regioselectivity can be influenced by the nitrating agent and reaction conditions.

Table 1: Regioselectivity of Nitration of 1-Benzothiophene

| Nitrating Agent | Solvent | Temperature (°C) | Product Distribution | Total Yield (%) | Reference |

| HNO₃/H₂SO₄ | Ac₂O | 0-5 | 3-NO₂ (major), 2-NO₂, 4-NO₂, 6-NO₂, 7-NO₂ | - | [3] |

| KNO₃/H₂SO₄ | H₂SO₄ | 0 | 3,6-dinitro (major), other dinitro isomers | - | [3] |

Experimental Protocol: Nitration of 1-Benzothiophene [3]

-

To a stirred solution of 1-benzothiophene (1.0 g, 7.45 mmol) in acetic anhydride (10 mL) at 0 °C, a cooled mixture of fuming nitric acid (0.4 mL) and acetic anhydride (2 mL) is added dropwise.

-

The reaction mixture is stirred at 0-5 °C for 1 hour.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and recrystallized from ethanol to afford a mixture of nitrobenzothiophenes.

-

Separation of the isomers can be achieved by column chromatography on silica gel.

Halogenation

Bromination of 1-benzothiophene typically affords 3-bromo-1-benzothiophene as the major product.

Table 2: Regioselectivity of Bromination of 1-Benzothiophene

| Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Br₂ | Acetic Acid | Room Temp. | 3-Bromo-1-benzothiophene | High | [4] |

| NBS | CCl₄ | Reflux | 3-Bromo-1-benzothiophene | Good | [4] |

Experimental Protocol: Bromination of 1-Benzothiophene with N-Bromosuccinimide (NBS) [4]

-

A solution of 1-benzothiophene (1.34 g, 10 mmol) and N-bromosuccinimide (1.78 g, 10 mmol) in carbon tetrachloride (50 mL) is refluxed for 2 hours. A catalytic amount of benzoyl peroxide can be added to initiate the reaction.

-

The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

-

The filtrate is washed with a 10% sodium thiosulfate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The residue is purified by distillation or column chromatography to yield 3-bromo-1-benzothiophene.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 1-benzothiophene with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst typically results in the formation of 3-acyl-1-benzothiophenes. However, under certain conditions, 2-acylation can be observed.[5]

Table 3: Regioselectivity of Friedel-Crafts Acylation of 1-Benzothiophene

| Acylating Agent | Lewis Acid | Solvent | Product(s) | Yield (%) | Reference |

| Acetyl Chloride | AlCl₃ | CS₂ | 3-Acetyl-1-benzothiophene | 85 | [6] |

| Acetic Anhydride | BF₃·Et₂O | - | 2-Acetyl-1-benzothiophene and 3-Acetyl-1-benzothiophene | - | [5] |

Experimental Protocol: Friedel-Crafts Acetylation of 1-Benzothiophene [6]

-

To a stirred suspension of anhydrous aluminum chloride (1.60 g, 12 mmol) in carbon disulfide (20 mL), a solution of acetyl chloride (0.85 g, 10.8 mmol) in carbon disulfide (5 mL) is added dropwise at 0 °C.

-

A solution of 1-benzothiophene (1.34 g, 10 mmol) in carbon disulfide (10 mL) is then added dropwise to the mixture.

-

The reaction is stirred at room temperature for 2 hours and then refluxed for 1 hour.

-

The reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the residue is purified by vacuum distillation or recrystallization to give 3-acetyl-1-benzothiophene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of 1-benzothiophene, yielding 1-benzothiophene-3-carbaldehyde.[7]

Table 4: Vilsmeier-Haack Formylation of 1-Benzothiophene

| Reagents | Solvent | Product | Yield (%) | Reference |

| POCl₃/DMF | Dichloromethane | 1-Benzothiophene-3-carbaldehyde | 80-90 | [7] |

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzothiophene [1]

-

To a stirred solution of N,N-dimethylformamide (DMF; 10 mL) at 0 °C, phosphorus oxychloride (POCl₃; 2.0 mL, 21.8 mmol) is added dropwise.

-

The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

A solution of 1-benzothiophene (2.68 g, 20 mmol) in DMF (5 mL) is then added dropwise.

-

The reaction mixture is heated to 80 °C and stirred for 2 hours.

-

After cooling, the mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 1-benzothiophene-3-carbaldehyde.

Mechanistic Insights and Visualizations

The regioselectivity of electrophilic substitution on 1-benzothiophene can be understood by examining the stability of the carbocation intermediates.

Caption: Regioselectivity of electrophilic attack on 1-benzothiophene.

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which then acts as the electrophile.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-benzothiophene.

Substituent Effects

The presence of substituents on the 1-benzothiophene ring can significantly influence the rate and regioselectivity of subsequent electrophilic substitution reactions.

-

Electron-donating groups (EDGs) , such as alkyl, alkoxy, and amino groups, activate the ring system towards electrophilic attack.

-

EDGs on the benzene ring (positions 4, 5, 6, and 7) generally direct incoming electrophiles to the thiophene ring (C2 or C3), with the exact position depending on the nature and position of the EDG. An EDG at C5 or C7 tends to direct substitution to the C4 and C6 positions of the benzene ring.

-

EDGs on the thiophene ring (C2 or C3) further activate that ring and can influence the position of the second substitution.

-

-

Electron-withdrawing groups (EWGs) , such as nitro, cyano, and acyl groups, deactivate the ring system.

-

EWGs on the benzene ring make the entire molecule less reactive but still favor substitution on the thiophene ring.

-

EWGs on the thiophene ring deactivate it, and under forcing conditions, substitution may occur on the benzene ring. For instance, nitration of 3-nitro-1-benzothiophene occurs on the benzene ring.[3]

-

Conclusion

The electrophilic substitution of 1-benzothiophene is a versatile and powerful tool for the synthesis of functionalized derivatives with applications in medicinal chemistry and materials science. A thorough understanding of the principles of regioselectivity, guided by the stability of reaction intermediates and the influence of substituents, is crucial for predictable and efficient synthesis. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field, enabling the rational design and execution of synthetic strategies targeting novel 1-benzothiophene-based molecules.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

physical and chemical properties of 2-(Bromomethyl)-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(Bromomethyl)-1-benzothiophene, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-5-methyl-1-benzothiophene[1] | 2-Bromobenzo[b]thiophene[2] | Benzo[b]thiophene[3] |

| CAS Number | 10133-20-7[4] | 111860-00-5[1] | 5394-13-8[2] | 95-15-8[3] |

| Molecular Formula | C₉H₇BrS[4] | C₉H₇BrS[1] | C₈H₅BrS[2] | C₈H₆S[3] |

| Molecular Weight | 227.12 g/mol [4] | 227.12 g/mol [1] | 213.09 g/mol [2] | 134.20 g/mol [3] |

| Melting Point | Data not available | 92 °C[1] | 37-43 °C[2] | 32 °C[3] |

| Boiling Point | Data not available | 302.3 °C at 760 mmHg[1] | Data not available | 221 °C[3] |

| Appearance | Likely a solid | Yellow solid[1] | Solid[2] | White solid[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. Insoluble in water.[5] | Insoluble in water; Soluble in common organic solvents like dichloromethane, chloroform.[5] | Data not available | Soluble in alcohol, ether, acetone, and benzene; insoluble in water.[6] |

Chemical Synthesis and Reactivity

Synthesis

The synthesis of this compound can be conceptualized through established methods for the functionalization of benzothiophenes. A common strategy involves the radical bromination of 2-methyl-1-benzothiophene.

Experimental Workflow for a General Synthesis:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-benzothiophene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of cold solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure this compound.

Chemical Reactivity

The primary reactive site of this compound is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at the 2-position of the benzothiophene ring system, making it a versatile intermediate for the synthesis of more complex molecules.

Signaling Pathway of a Typical Nucleophilic Substitution Reaction:

Caption: Nucleophilic substitution at the benzylic carbon.

Spectroscopic Data (Predicted and from Related Compounds)

Table 2: Predicted and Reference Spectroscopic Data

| Technique | Predicted/Reference Data for this compound | Reference Compound and Data |

| ¹H NMR | A singlet for the -CH₂Br protons is expected around δ 4.5-5.0 ppm. Aromatic protons would appear in the region of δ 7.0-8.0 ppm. | For methyl 2-(bromomethyl)benzoate, the -CH₂Br singlet appears at δ 4.96 ppm.[7] |

| ¹³C NMR | The benzylic carbon of the -CH₂Br group is expected to have a chemical shift in the range of δ 30-40 ppm. Aromatic carbons would appear between δ 120-145 ppm. | ¹³C NMR data for 2-bromobenzothiophene shows signals in the aromatic region.[8] |

| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Br stretching (around 600-500 cm⁻¹). | The FTIR spectrum of benzo[b]thiophene shows characteristic aromatic C-H and C=C stretching bands.[9] |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be expected at m/z 226 and 228 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A major fragment would be the loss of Br (m/z 147), corresponding to the benzothienyl-2-methyl cation. | The mass spectrum of 2-bromobenzothiophene shows the molecular ion and fragmentation patterns.[8] The fragmentation of various benzothiophene derivatives has been studied, often involving cleavage of bonds attached to the ring.[6] |

Biological Activity and Potential Applications

Benzothiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer[10][11][12], anti-inflammatory[10], and antimicrobial properties. The functionalization of the benzothiophene core is a key strategy in the development of new therapeutic agents.

While specific studies on the biological activity of this compound are limited, its reactive nature makes it a valuable precursor for the synthesis of a library of compounds for biological screening. For instance, novel 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy.[13][14] Additionally, other benzothiophene derivatives have been investigated as anticancer agents targeting the RhoA/ROCK pathway.[15]

Logical Relationship for Drug Discovery:

Caption: Role as a key intermediate in drug discovery.

Safety and Handling

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity allows for the straightforward synthesis of a wide array of derivatives. While specific data for the parent compound is limited, the extensive research on the benzothiophene scaffold highlights the promise of its derivatives as candidates for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromobenzothiophene 97 5394-13-8 [sigmaaldrich.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. 2-(Bromomethyl)benzo[b]thiophene/CAS:10133-20-7-HXCHEM [hxchem.net]

- 5. Benzo(B)Thiophene, 2-Bromo- | Chemical Properties, Uses, Safety, Suppliers & Price in China [chemheterocycles.com]

- 6. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4 - iChemical [ichemical.com]

- 8. 2-Bromobenzo(b)thiophene | C8H5BrS | CID 94786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oiccpress.com [oiccpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-(Bromomethyl)-1-benzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Bromomethyl)-1-benzothiophene. Due to the limited availability of specific public data on this compound, this guide synthesizes information from structurally related molecules, including benzothiophenes and benzylic bromides, to establish best practices for handling and storage. It outlines potential degradation pathways and provides a general framework for experimental stability testing. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of this compound in their work.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often used as a building block in the synthesis of more complex molecules. The presence of a reactive bromomethyl group attached to the benzothiophene core suggests a potential for instability if not handled and stored correctly. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for maintaining the quality of pharmaceutical intermediates and final products. This guide addresses the key aspects of stability and storage for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, benzothiophene, is provided in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Chemical and Physical Properties

| Property | This compound | Benzothiophene |

| Molecular Formula | C₉H₇BrS | C₈H₆S[1] |

| Molecular Weight | 227.12 g/mol | 134.20 g/mol [1] |

| Appearance | Solid (form not specified) | White solid[1] |

| Melting Point | Data not available | 32 °C[1] |

| Boiling Point | Data not available | 221 °C[1] |

| Solubility | Data not available | Soluble in alcohol, acetone, ether, benzene; insoluble in water[2] |

Stability Profile and Potential Degradation

Factors Affecting Stability

-

Temperature: Elevated temperatures are likely to accelerate degradation reactions. For the related compound 3-(Bromomethyl)benzo[b]thiophene, storage in a freezer at under -20°C is recommended, suggesting thermal sensitivity[3].

-

Light: Aromatic and heterocyclic compounds can be susceptible to photodegradation. It is advisable to protect this compound from light.

-

Moisture and Humidity: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol and hydrobromic acid. A related compound, 2-(Bromomethyl)thiophene, is noted to be moisture-sensitive[4].

-

Oxygen: The benzothiophene ring, particularly the sulfur atom, can be susceptible to oxidation, potentially forming sulfoxides or sulfones. This can alter the electronic properties and reactivity of the molecule.

Plausible Degradation Pathways

The primary routes of degradation for this compound are expected to be hydrolysis and oxidation. A plausible degradation pathway is illustrated in the diagram below.

Recommended Storage and Handling

Based on information for structurally similar compounds and general chemical safety principles, the following storage and handling procedures are recommended to maintain the stability and purity of this compound.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C[4]. For long-term storage, consider -20 °C[3]. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen)[4]. | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent photodegradation. |

| Container | Use tightly sealed containers. | To prevent exposure to moisture and air. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes. | The compound is expected to be an irritant and lachrymator due to the bromomethyl group. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and moisture. | To prevent chemical reactions that would degrade the compound. |

Experimental Protocols for Stability Testing

To obtain quantitative data on the stability of this compound, a formal stability study should be conducted. The following section outlines a general experimental workflow for such a study.

General Workflow for a Stability Study

The diagram below illustrates a typical workflow for conducting a stability study on a chemical compound.

Analytical Methodology

A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the benzothiophene chromophore absorbs, for example, around 230 nm or 260 nm.

-

Validation: The method should be validated to demonstrate that it can separate the parent compound from potential degradation products and impurities. This can be achieved through forced degradation studies, where the compound is intentionally degraded with heat, light, acid, base, and oxidizing agents.

Conclusion

While specific quantitative stability data for this compound is not widely published, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. The presence of a reactive bromomethyl group necessitates storage at low temperatures, under an inert atmosphere, and protected from light and moisture to prevent degradation. For applications requiring a thorough understanding of its stability, a formal study using a validated stability-indicating analytical method is strongly recommended. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-benzothiophene: Nomenclature, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their versatile pharmacological activities have led to their incorporation into a range of therapeutic agents. This technical guide focuses on a key intermediate, 2-(Bromomethyl)-1-benzothiophene, providing a detailed overview of its IUPAC nomenclature, a comprehensive experimental protocol for its synthesis, and an exploration of its reactivity, particularly with nucleophiles.

IUPAC Nomenclature

The systematic name for the compound is This compound . This name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) rules for naming heterocyclic compounds. The numbering of the benzothiophene ring system commences at the sulfur atom, which is assigned position 1. The fusion of the benzene and thiophene rings dictates the subsequent numbering. The "bromomethyl" substituent is located at position 2 of this bicyclic system. An alternative, though less common, name is 2-(bromomethyl)benzo[b]thiophene.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of 2-methylbenzothiophene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or initiated by UV light.[1]

Experimental Protocol: Free-Radical Bromination of 2-Methylbenzothiophene

Materials:

-

2-Methylbenzothiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzothiophene (1.0 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for Synthesis

| Parameter | Value/Condition |

| Starting Material | 2-Methylbenzothiophene |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl Peroxide (catalytic) |

| Solvent | Carbon Tetrachloride (CCl4) |

| Reaction Temperature | Reflux (~77°C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Reactivity with Nucleophiles

The bromomethyl group at the 2-position of the benzothiophene ring is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity makes this compound a valuable building block for the synthesis of a wide array of more complex benzothiophene derivatives.

Experimental Protocol: General Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine, a thiol, etc.)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is a liquid, it can be added via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for a period of 1-12 hours. The reaction can be monitored by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Representative Quantitative Data for Nucleophilic Substitution

| Parameter | Value/Condition |

| Substrate | This compound |

| Nucleophile | Generic Nucleophile (Nu-) |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 25-60°C |

| Reaction Time | 1-12 hours |

| Expected Yield | 60-95% (highly dependent on the nucleophile) |

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its subsequent reaction with a nucleophile.

Caption: Synthetic pathway and subsequent nucleophilic substitution of this compound.

Caption: Mechanism of the free-radical bromination of 2-methylbenzothiophene.

References

A Technical Guide to the Discovery and History of Benzothiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of benzothiophene compounds, a class of sulfur-containing heterocyclic molecules that have become a cornerstone in medicinal chemistry and materials science. From their initial discovery as constituents of coal tar to the development of sophisticated synthetic methodologies, this document traces the key milestones in the scientific journey of benzothiophenes. It details the seminal moments of isolation and the evolution of synthetic strategies for both benzo[b]thiophene and its less stable isomer, benzo[c]thiophene. This guide is intended to serve as a valuable resource for researchers, offering historical context, fundamental chemical data, and detailed early experimental protocols to inform and inspire future innovation in the field.

Introduction

Benzothiophene, also known as thianaphthene, is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. This core structure is the foundation for a vast array of derivatives that exhibit a wide spectrum of biological activities and material properties. The benzothiophene scaffold is a privileged structure in drug discovery, forming the backbone of pharmaceuticals such as the selective estrogen receptor modulator (SERM) raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[1][2][3] Its journey from an industrial byproduct to a key pharmacophore is a testament to over a century of chemical exploration and innovation.

There are two primary isomers of benzothiophene, distinguished by the position of the sulfur atom in the five-membered ring relative to the fused benzene ring:

-

Benzo[b]thiophene: The more stable and common isomer, where the thiophene ring is fused at the 2- and 3-positions.

-

Benzo[c]thiophene: A less stable isomer, with the fusion at the 3- and 4-positions of the thiophene ring.[4]

This guide will delve into the historical narrative of both isomers, from their initial encounters in the late 19th and early 20th centuries to the foundational synthetic methods that enabled their systematic study.

The Genesis: Discovery of the Thiophene Ring

Benzo[b]thiophene: From Coal Tar to Laboratory Synthesis

First Isolation from Natural Sources

Following the discovery of thiophene in coal tar, it was a natural progression for chemists to search for its bicyclic, benzene-fused counterpart, then commonly referred to as thianaphthene. Benzo[b]thiophene is a natural constituent of coal tar and petroleum-related deposits like lignite tar.[1] The industrial distillation of coal tar in the late 19th and early 20th centuries yielded a naphthalene-rich fraction. It was within this fraction that benzo[b]thiophene was identified as a significant sulfur-containing impurity.[7] Early methods for its separation relied on fractional distillation and crystallization, taking advantage of the slight differences in physical properties between naphthalene and benzo[b]thiophene.

Early Synthetic Methodologies

The development of synthetic routes to benzo[b]thiophene and its derivatives was crucial for detailed study and for unlocking their chemical potential. One of the most significant early contributions to the synthesis of a benzothiophene-related structure was made by the German chemist Paul Friedländer. In his work on indigo dyes, he developed a synthesis for thioindigo, a molecule containing the benzo[b]thiophene core.[5] This work, while focused on dyestuffs, provided foundational chemistry for the construction of the benzothiophene ring system.

A variety of classical methods for the synthesis of the parent benzo[b]thiophene and its derivatives were subsequently developed. These early strategies often involved intramolecular cyclization reactions starting from appropriately substituted benzene derivatives. Some of the foundational approaches are summarized below.

One of the early and versatile methods involves the cyclization of arylthioacetic acids. This can be achieved by reacting a thiophenol with chloroacetic acid to form the corresponding S-arylthioacetic acid. Subsequent intramolecular cyclization, often promoted by a dehydrating agent like acetic anhydride, yields a 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzo[b]thiophene.[4]

Another classical route involves the oxidative cyclization of ortho-mercaptocinnamic acids. These precursors can be cyclized in the presence of an oxidizing agent to form benzo[b]thiophene-2-carboxylic acids, which can then be decarboxylated to yield benzo[b]thiophene.[8]

Benzo[c]thiophene: The Elusive Isomer

The synthesis and isolation of the less stable benzo[c]thiophene isomer presented a greater challenge to early chemists. Its ortho-quinonoid structure contributes to its higher reactivity and lower stability compared to the [b] isomer.

First Synthesis of a Benzo[c]thiophene Derivative

The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was successfully synthesized in 1922. However, its correct structure was not fully elucidated until 1937.

Isolation of the Parent Benzo[c]thiophene

The parent benzo[c]thiophene remained an elusive target for many years. It was finally isolated and characterized in 1962. A common laboratory synthesis involves the dehydrogenation of 1,3-dihydrobenzo[c]thiophene, which itself can be prepared from 1,2-bis(halomethyl)benzene and a sulfide source.

Early Quantitative Data and Experimental Protocols

This section provides a summary of the physical properties of benzo[b]thiophene as reported in early to mid-20th-century literature, alongside a representative early experimental protocol.

Physical Properties of Benzo[b]thiophene (Thianaphthene)

The following table summarizes the physical properties of benzo[b]thiophene as determined by early investigations.

| Property | Reported Value |

| Molecular Formula | C₈H₆S |

| Molecular Weight | 134.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Odor | Naphthalene-like |

| Melting Point | 30-33 °C |

| Boiling Point | 221-222 °C |

| Density | 1.149 g/mL at 25 °C |

Data compiled from various historical and modern sources for consistency.[1][4][6]

Historical Experimental Protocol: Synthesis of 3-Hydroxybenzo[b]thiophene

This protocol is a generalized representation based on the principles of early 20th-century syntheses of 3-hydroxybenzo[b]thiophene from thiophenol and chloroacetic acid.

Materials:

-

Thiophenol

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Acetic anhydride

Procedure:

-

Synthesis of Phenylthioacetic Acid: A solution of sodium hydroxide in water is prepared in a flask equipped with a reflux condenser. Thiophenol is added, followed by a solution of chloroacetic acid. The mixture is heated under reflux for several hours. After cooling, the solution is acidified with hydrochloric acid to precipitate the phenylthioacetic acid. The solid is collected by filtration, washed with cold water, and dried.

-

Cyclization to 3-Hydroxybenzo[b]thiophene: The dried phenylthioacetic acid is mixed with acetic anhydride in a flask. The mixture is heated under reflux for a short period. Upon cooling, the product crystallizes. The solid is collected, washed with a suitable solvent (e.g., ether) to remove acetic anhydride, and can be further purified by recrystallization.

Early Biological Investigations

The initial interest in benzothiophene and its derivatives was primarily from a chemical and industrial perspective, particularly in the context of dyestuffs. Systematic investigation into the biological activities of benzothiophenes began to emerge later in the 20th century. Early toxicological studies were conducted to understand the potential health effects of these compounds, which were known to be present in industrial materials. For instance, subchronic toxicity studies on rats were performed to determine the no-observed-adverse-effect level (NOAEL) for dietary exposure to benzo[b]thiophene.[9] These early studies, while not focused on therapeutic applications, provided the first insights into how these molecules interact with biological systems and laid the groundwork for the later development of benzothiophene-based pharmaceuticals.[2][3][9]

Conclusion